3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid

RORγt inverse agonism Structure-activity relationship Regioisomer differentiation

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid (CAS 1315373-74-0) is a synthetic, low-molecular-weight (296.29 g·mol⁻¹) 4-aminoquinoline derivative bearing a 6-fluoro, 8-methyl substitution pattern on the quinoline core and a meta-substituted benzoic acid moiety linked via a secondary amine at the C-4 position. The compound belongs to a chemotype that has been explored across multiple therapeutic target classes, including retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonism, RIP2 kinase inhibition, and histone deacetylase (HDAC) modulation.

Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
Cat. No. B15062808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid
Molecular FormulaC17H13FN2O2
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C=CN=C12)NC3=CC=CC(=C3)C(=O)O)F
InChIInChI=1S/C17H13FN2O2/c1-10-7-12(18)9-14-15(5-6-19-16(10)14)20-13-4-2-3-11(8-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
InChIKeyVDNHINMACBETQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic Acid – CAS 1315373-74-0 Procurement & Differentiation Guide


3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid (CAS 1315373-74-0) is a synthetic, low-molecular-weight (296.29 g·mol⁻¹) 4-aminoquinoline derivative bearing a 6-fluoro, 8-methyl substitution pattern on the quinoline core and a meta-substituted benzoic acid moiety linked via a secondary amine at the C-4 position . The compound belongs to a chemotype that has been explored across multiple therapeutic target classes, including retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonism, RIP2 kinase inhibition, and histone deacetylase (HDAC) modulation [1][2]. Its most direct commercially available structural comparator is the para-regioisomer, 4-((6-fluoro-8-methylquinolin-4-yl)amino)benzoic acid (CAS 1315373-71-7) .

Why Generic 4-Aminoquinoline Benzoic Acids Cannot Substitute for CAS 1315373-74-0


Even within the narrow subclass of 6-fluoro-8-methyl-4-aminoquinoline benzoic acids, the position of the carboxyl group on the benzoic acid ring—meta (3-substituted) versus para (4-substituted)—is not a trivial structural nuance. Structure-activity relationship (SAR) studies on closely related 3,6-disubstituted quinoline RORγt inverse agonists demonstrated that shifting the acid moiety from para to meta appreciably altered potency [1]. In that series, the meta-substituted analog (compound 16) showed reduced activity relative to the initial hit bearing a para-oriented acid, underscoring that regioisomeric substitution can modulate target engagement, solubility, and pharmacokinetic properties in compound-specific ways [1]. Consequently, the two commercially available regioisomers—CAS 1315373-74-0 (meta) and CAS 1315373-71-7 (para)—cannot be assumed to be interchangeable in biological assays or medicinal chemistry campaigns without empirical validation.

Quantitative Differentiation Evidence for 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic Acid


Regioisomeric Carboxyl Position: Meta vs. Para Substitution Effects on RORγt Inverse Agonist Potency

In a series of 3,6-disubstituted quinolines evaluated as RORγt inverse agonists, moving the benzoic acid carboxyl group from the para position (initial hit) to the meta position (compound 16) resulted in a measurable reduction in cellular potency [1]. While the study reports that the meta substitution ‘somewhat lowered activity’ relative to the para-substituted progenitor, it simultaneously demonstrated that a methylene-spacer insertion (compound 18) yielded a 6-fold potency increase over the initial hit, confirming that the benzoic acid connectivity geometry is a critical determinant of target engagement [1]. Although compound 16 in that study is not identical to CAS 1315373-74-0 (differing at the quinoline 6- and 8-positions), the meta-benzoic acid attachment motif is structurally congruent, providing a class-level inference that regioisomeric placement of the carboxyl group modulates pharmacological activity [2].

RORγt inverse agonism Structure-activity relationship Regioisomer differentiation

HDAC Isoform Profiling: Binding Affinity Data for 4-Aminoquinoline Benzoic Acid Scaffold

The 4-aminoquinoline benzoic acid chemotype has been evaluated against multiple histone deacetylase (HDAC) isoforms. A closely related quinoline-based benzoic acid derivative (BindingDB ID BDBM50361259; ChEMBL CHEMBL1934901) exhibited Kd values of 1.40 µM for HDAC7 and 1.50 µM for HDAC8 in recombinant human enzyme assays [1]. While this specific binding data is for a structurally distinct analog (bearing a perfluoroalkyl linker rather than the 6-fluoro-8-methylquinoline core of CAS 1315373-74-0), it demonstrates that the 4-aminoquinoline-benzoic acid pharmacophore can engage zinc-dependent HDAC isoforms at low micromolar concentrations [1]. Furthermore, SAR studies on quinoline hydroxamic acids indicate that substitution at the C-3 position of the quinoline ring—a position structurally proximal to the 4-amino linkage in CAS 1315373-74-0—confers HDAC6 selectivity [2].

HDAC inhibition Epigenetics Isoform selectivity

Physicochemical Differentiation: Meta vs. Para Benzoic Acid Substitution in 4-Aminoquinoline Scaffolds

The position of the carboxylic acid substituent on the pendant phenyl ring influences the physicochemical profile of 4-aminoquinoline derivatives. In the RORγt inverse agonist series, the para-substituted benzoic acid series (represented by the initial hit) suffered from high molecular weight and poor solubility at pH 2 and pH 7, prompting a medicinal chemistry effort focused on lowering molecular weight and improving solubility through 3-position diversification [1]. The meta-substituted analog (compound 16) was one of the modifications evaluated during this optimization campaign, alongside heteroatom introduction strategies [1]. Although comprehensive solubility comparison data between the meta and para regioisomers of the specific 6-fluoro-8-methyl scaffold are not publicly disclosed, the general observation that meta-substituted benzoic acids often exhibit different crystal packing, melting points, and aqueous solubility compared to their para counterparts is a well-established principle in medicinal chemistry [2].

Physicochemical properties Solubility Lipophilicity

Patent Landscape: 4-Aminoquinoline Scaffold as Kinase and LXR Modulator Chemotype

The 4-aminoquinoline scaffold bearing aromatic carboxylic acid appendages has been claimed in multiple patent families. US9216965B2 (GlaxoSmithKline) discloses 4-amino-quinolines as RIP2 kinase inhibitors, with exemplified compounds bearing diverse substitution patterns at the quinoline 6- and 7-positions [1]. WO2005058834A2 (Eli Lilly/Pfizer) claims quinolines with benzoic acid-type substituents as LXR modulators for cardiovascular disease [2]. While CAS 1315373-74-0 is not specifically exemplified in either patent document, the 6-fluoro-8-methyl substitution pattern and meta-benzoic acid attachment constitute a unique combination of structural features that may offer freedom-to-operate advantages or differentiated kinase selectivity profiles relative to the exemplified para-substituted and C-7 modified analogs [1][2].

Kinase inhibition LXR agonism Intellectual property

Recommended Application Scenarios for 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic Acid


RORγt Inverse Agonist Lead Optimization and Regioisomer Selectivity Profiling

For immunology and inflammation research groups seeking to optimize RORγt inverse agonists, CAS 1315373-74-0 offers a meta-substituted benzoic acid attachment that, based on SAR trends from Tanis et al. (2019), may provide differentiated potency and selectivity relative to para-substituted analogs [1]. Researchers can use this compound as a tool to interrogate the conformational preferences of the RORγt ligand-binding domain and to benchmark the impact of carboxyl geometry on cellular reporter activity [1].

HDAC Isoform Selectivity Screening and Epigenetic Probe Development

Given that related 4-aminoquinoline benzoic acid derivatives bind HDAC isoforms with low micromolar affinity, CAS 1315373-74-0 is a candidate for HDAC selectivity panel screening [1]. The meta-carboxyl orientation may influence zinc-chelating geometry and L1 loop interactions in HDAC6/HDAC8, offering a vector for developing isoform-selective epigenetic probes [2].

Kinase Selectivity Panel Profiling for RIP2 and Related Innate Immune Kinases

The 4-aminoquinoline scaffold is a validated pharmacophore for RIP2 kinase inhibition as disclosed in US9216965B2 [1]. CAS 1315373-74-0, with its unique 6-fluoro-8-methyl pattern and meta-benzoic acid, may exhibit a distinct kinase selectivity fingerprint compared to heavily exemplified 6,7-disubstituted analogs, making it a valuable compound for selectivity panel screening in innate immune signaling pathways [1].

Physicochemical and Metabolic Stability Benchmarking of Regioisomeric Pairs

For ADME/PK and compound management teams, procuring CAS 1315373-74-0 alongside its para isomer (CAS 1315373-71-7) enables head-to-head comparative studies of solubility, permeability, microsomal stability, and plasma protein binding across a matched regioisomeric pair. Such benchmarking data can inform general medicinal chemistry design principles for 4-aminoquinoline lead series [1].

Quote Request

Request a Quote for 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.